molecular formula C20H29ClN2O5S B10782703 Tamsulosin-d4 (hydrochloride)

Tamsulosin-d4 (hydrochloride)

Cat. No.: B10782703
M. Wt: 449.0 g/mol
InChI Key: ZZIZZTHXZRDOFM-PRPOIGJMSA-N
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Description

Tamsulosin-d4 (hydrochloride) is a deuterated form of Tamsulosin hydrochloride, which is a selective alpha-1A and alpha-1B adrenergic receptor antagonist. This compound is primarily used in the treatment of benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland that can cause urinary difficulties. The deuterated version, Tamsulosin-d4, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Tamsulosin due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tamsulosin-d4 (hydrochloride) involves the incorporation of deuterium atoms into the Tamsulosin molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of Tamsulosin-d4 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.

Types of Reactions:

    Reduction: Reduction reactions may involve the addition of hydrogen atoms (or deuterium in this case) to the molecule, reducing double bonds or other functional groups.

    Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another. For Tamsulosin-d4, this often involves the substitution of hydrogen with deuterium.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Deuterated Solvents: Such as deuterium oxide (D2O) or deuterated chloroform (CDCl3).

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce deuterated alcohols or alkanes.

Scientific Research Applications

Tamsulosin-d4 (hydrochloride) has a wide range of applications in scientific research, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Tamsulosin in the body.

    Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Tamsulosin.

    Drug Interaction Studies: Used to investigate potential interactions between Tamsulosin and other drugs.

    Biological Research: Employed in studies related to prostate health, urinary disorders, and smooth muscle relaxation.

    Industrial Applications: Used in the development and testing of new formulations and delivery methods for Tamsulosin.

Mechanism of Action

Tamsulosin-d4 (hydrochloride) exerts its effects by selectively antagonizing alpha-1A and alpha-1B adrenergic receptors, which are predominantly found in the prostate and bladder. By blocking these receptors, Tamsulosin-d4 causes relaxation of the smooth muscle in the prostate and bladder neck, leading to improved urinary flow and reduced symptoms of benign prostatic hyperplasia. The molecular targets include the alpha-1A and alpha-1B adrenergic receptors, and the pathways involved are related to the adrenergic signaling pathway.

Comparison with Similar Compounds

    Tamsulosin hydrochloride: The non-deuterated form of Tamsulosin-d4.

    Dutasteride: Another medication used to treat benign prostatic hyperplasia, but it works by inhibiting 5-alpha-reductase.

    Alfuzosin: An alpha-1 adrenergic receptor antagonist similar to Tamsulosin but with a different selectivity profile.

Uniqueness of Tamsulosin-d4 (hydrochloride):

    Stable Isotope Labeling: The incorporation of deuterium atoms makes Tamsulosin-d4 unique, as it allows for more precise pharmacokinetic and metabolic studies.

    Enhanced Stability: Deuterium atoms can enhance the metabolic stability of the compound, potentially leading to longer-lasting effects.

Properties

Molecular Formula

C20H29ClN2O5S

Molecular Weight

449.0 g/mol

IUPAC Name

2-methoxy-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-(2-ethoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide;hydrochloride

InChI

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m1./s1/i11D2,12D2;

InChI Key

ZZIZZTHXZRDOFM-PRPOIGJMSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC)N[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl

Origin of Product

United States

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